
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups including a pyrazole ring, a piperazine ring, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The pyrazole and piperazine rings provide a rigid structure, while the trifluoromethoxy group could introduce some electronic and steric effects that influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the trifluoromethoxy group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy group could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research on pyrazole derivatives, including those structurally related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone, has demonstrated significant antibacterial and antifungal activities. The synthesis and characterization of these compounds have shown efficacy against various strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans. These studies suggest potential for the development of new antimicrobial agents based on pyrazole derivatives (Sanjeeva, Reddy, & Venkata, 2022).
Anticancer and Antituberculosis Properties
Further investigations into cyclopropyl and piperazinyl methanone derivatives have revealed promising anticancer and antituberculosis activities. Studies indicate that certain compounds within this class demonstrate significant in vitro anticancer activity against human breast cancer cell lines, as well as substantial antituberculosis effects. This highlights the potential therapeutic applications of these compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Novel Biofilm and Enzyme Inhibitors
Recent research has focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showcasing potent bacterial biofilm inhibition and MurB enzymatic inhibition. These findings are particularly relevant in the context of combating antibiotic resistance and targeting bacterial biofilms, which are known to contribute to the persistence of infections. The detailed studies have identified compounds with significant inhibitory effects on biofilms formed by E. coli, S. aureus, and S. mutans, as well as on the MurB enzyme, suggesting a new avenue for antimicrobial development (Mekky & Sanad, 2020).
Respiratory Chain Inhibition in Cancer Cells
An intriguing application of compounds related to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is the lethal poisoning of cancer cells through respiratory chain inhibition combined with dimethyl α-ketoglutarate. This combination has been shown to induce a bioenergetic catastrophe in cancer cells, leading to their death. This research suggests a novel approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells (Sica et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with g protein-gated inwardly-rectifying potassium (girk) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.
Mode of Action
Based on its structural similarity to other compounds, it may act as an activator of girk channels . This would involve the compound binding to these channels and inducing a conformational change that allows potassium ions to flow through, thereby hyperpolarizing the cell and reducing its excitability.
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-24-17(12-15(23-24)13-6-7-13)25-8-10-26(11-9-25)18(27)14-4-2-3-5-16(14)28-19(20,21)22/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFSXYOPUBQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)
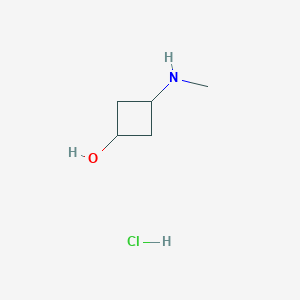
![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)
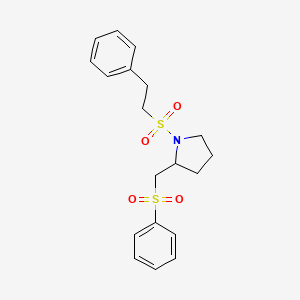
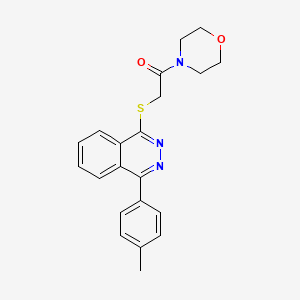

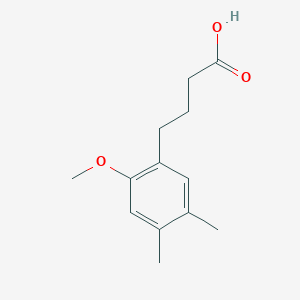
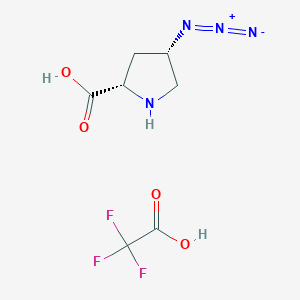

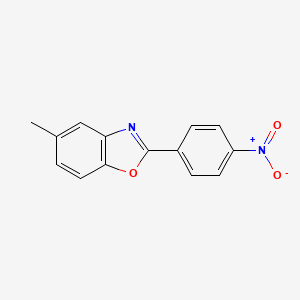
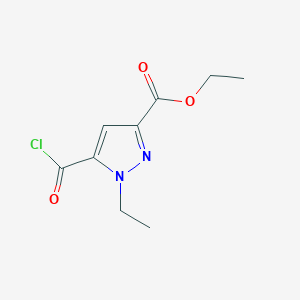
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)